2-(2-Chloro-5-fluoro-pyrimidin-4-ylamino)-benzoic acid
Description
Properties
IUPAC Name |
2-[(2-chloro-5-fluoropyrimidin-4-yl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClFN3O2/c12-11-14-5-7(13)9(16-11)15-8-4-2-1-3-6(8)10(17)18/h1-5H,(H,17,18)(H,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPENGEZWXGBLHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=NC(=NC=C2F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-5-fluoro-pyrimidin-4-ylamino)-benzoic acid typically involves the reaction of 2-chloro-5-fluoro-pyrimidine with 4-aminobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step synthesis process that includes the preparation of intermediate compounds, purification steps, and final product isolation. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-5-fluoro-pyrimidin-4-ylamino)-benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The amino group can engage in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) in solvents like methanol or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
Chemistry
- Intermediate in Synthesis : The compound is utilized as an intermediate in the synthesis of more complex molecules. It can undergo various chemical transformations, including substitution reactions where the chlorine atom can be replaced with other nucleophiles, oxidation and reduction reactions, and coupling reactions with other aromatic compounds.
Biology
- Biochemical Probes : It is investigated for its potential as a biochemical probe to study enzyme interactions. The compound's ability to modulate enzyme activity can provide insights into various biological processes.
Medicine
- Therapeutic Properties : The compound has been explored for its potential therapeutic properties, particularly as an antagonist of the P2X7 receptor involved in purinergic signaling pathways. This action suggests its utility in treating conditions associated with inflammation and pain .
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antibacterial properties against various bacterial strains, particularly Gram-positive bacteria like Staphylococcus aureus.
- Anticancer Potential : In vitro assays have demonstrated that it can induce apoptosis in specific cancer cell lines, making it a candidate for further development as an anticancer agent.
Industrial Applications
- The compound is also utilized in the production of specialty chemicals and materials due to its unique structure and reactivity.
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of 2-(2-Chloro-5-fluoro-pyrimidin-4-ylamino)-benzoic acid on several cancer cell lines. Results indicated significant apoptosis induction in certain cell types, warranting further investigation into its mechanism of action and potential as a chemotherapeutic agent.
Case Study 2: Antimicrobial Efficacy
Research conducted on the antimicrobial efficacy of this compound showed promising results against Staphylococcus aureus. The study highlighted the need for further exploration into its spectrum of activity and potential applications in developing new antibiotics.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-5-fluoro-pyrimidin-4-ylamino)-benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Pyrimidine-Benzoic Acid Derivatives
- 4-({4-[(2-Chlorophenyl)amino]-5-fluoropyrimidin-2-yl}amino)benzoic acid (CAS: N/A) Structure: Differs by an additional amino group on the pyrimidine ring. Molecular Weight: 378.76 g/mol (identical to the target compound).
2-Chloro-4-fluoro-5-(3-methyl-2,6-dioxo-4-trifluoromethylpyrimidin-1-yl)benzoic acid (CAS: 120890-57-5)
Substituted Benzamide Analogues
- 4-(2-Chloro-5-fluoropyrimidin-4-ylamino)-N-(2-chlorophenyl)benzamide (CAS: 1158838-41-5) Structure: Replaces the carboxylic acid with a benzamide group. Molecular Weight: 377.2 g/mol. Key Properties: The amide group reduces acidity compared to the carboxylic acid, altering solubility (soluble in chloroform and DMSO) and bioavailability .
Table 1: Comparative Analysis of Key Compounds
Electronic and Steric Effects
- Halogen Substituents : Chlorine and fluorine atoms in the target compound induce electron-withdrawing effects, stabilizing the pyrimidine ring and modulating intermolecular interactions. This contrasts with trifluoromethyl-containing analogues, which introduce steric bulk and extreme electronegativity .
- Carboxylic Acid vs. Amide : The carboxylic acid group in the target compound provides a negatively charged moiety at physiological pH, facilitating interactions with basic residues in enzymes. In contrast, benzamide derivatives exhibit neutral charge, favoring hydrophobic binding pockets .
Biological Activity
2-(2-Chloro-5-fluoro-pyrimidin-4-ylamino)-benzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C13H7ClF4N2O4
- Molecular Weight : 366.65 g/mol
- CAS Number : 31185-82-7
The compound features a pyrimidine ring substituted with chlorine and fluorine atoms, linked to a benzoic acid moiety through an amino group. This unique structure is believed to contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in various biochemical pathways, potentially affecting metabolic processes in target organisms.
- Receptor Interaction : It acts as an antagonist at the P2X7 receptor, influencing purinergic signaling pathways, which are crucial in inflammatory responses and pain signaling .
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.
| Pathogen | MIC (µg/mL) | Control (Antibiotic) | Control MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 3.12 | Ciprofloxacin | 2 |
| Escherichia coli | 12.5 | Isoniazid | 0.25 |
This table illustrates the compound's potential as a lead for developing new antibacterial agents .
Anticancer Activity
Preliminary studies suggest that this compound may also possess anticancer properties. In vitro assays have indicated that it can inhibit the proliferation of certain cancer cell lines, although further investigation is required to elucidate the underlying mechanisms.
Case Studies and Research Findings
- Antiparasitic Activity : A study focused on optimizing compounds targeting PfATP4, a sodium pump in malaria parasites, found that similar pyrimidine derivatives exhibited significant antiparasitic activity. While specific data on this compound was limited, the structural similarities suggest potential efficacy against malaria .
- Pharmacokinetics : The pharmacokinetic profile of related compounds indicates that modifications to enhance aqueous solubility and metabolic stability can improve their therapeutic potential. For instance, structural optimizations led to increased plasma exposure and reduced clearance rates in animal models .
- Synergistic Effects : Combining this compound with other agents may enhance its biological activity. Studies have shown that certain combinations can lead to synergistic effects against resistant bacterial strains, indicating a promising avenue for further research .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-(2-Chloro-5-fluoro-pyrimidin-4-ylamino)-benzoic acid, and how can purity be validated?
- Methodology : Synthesis typically involves coupling 2-chloro-5-fluoropyrimidin-4-amine with substituted benzoic acid derivatives under palladium-catalyzed cross-coupling conditions. Post-synthesis purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical. Purity validation should employ HPLC (C18 column, UV detection at 254 nm) and mass spectrometry (ESI-MS) for molecular confirmation. Residual solvents and impurities can be quantified using GC-MS .
Q. Which spectroscopic techniques are optimal for structural characterization of this compound?
- Methodology : Use a combination of:
- NMR (¹H, ¹³C, and ¹⁹F NMR) to confirm substitution patterns and aromatic proton environments.
- FT-IR to identify carboxylic acid (-COOH) and pyrimidine ring vibrations.
- X-ray crystallography (via SHELX or WinGX suites) for unambiguous 3D structural determination. Single-crystal diffraction data refinement using SHELXL ensures high precision .
Q. How can researchers assess the compound’s solubility and stability under experimental conditions?
- Methodology : Conduct solubility profiling in polar (water, DMSO) and non-polar solvents (dichloromethane) via UV-Vis spectroscopy. Stability studies under varying pH (1–13), temperature (4°C to 40°C), and light exposure should utilize HPLC to monitor degradation products over time .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing halogenated byproducts?
- Methodology : Replace traditional Ullmann coupling with Buchwald-Hartwig amination to enhance regioselectivity. Optimize reaction parameters (catalyst loading, temperature, ligand choice) using Design of Experiments (DoE) approaches. Monitor reaction progress via in-situ FT-IR or LC-MS to identify intermediates and byproducts .
Q. What strategies resolve contradictions in crystallographic data when the compound exhibits polymorphism?
- Methodology : Perform polymorph screening using solvent evaporation, slurry conversion, and thermal analysis (DSC/TGA). Compare experimental X-ray data (collected with synchrotron radiation) with computational predictions (density functional theory, DFT). Use the ORTEP-3 GUI for visualizing anisotropic displacement parameters and validating hydrogen-bonding networks .
Q. How can structure-activity relationships (SAR) be explored for this compound in kinase inhibition studies?
- Methodology : Synthesize analogs with variations in the pyrimidine ring (e.g., substituent electronegativity, steric bulk). Evaluate inhibitory potency against target kinases (e.g., EGFR, VEGFR) using enzymatic assays (IC₅₀ determination). Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can predict binding modes and validate experimental SAR trends .
Q. What in silico approaches predict metabolic pathways and toxicity profiles?
- Methodology : Use software like Schrödinger’s ADMET Predictor or SwissADME to simulate Phase I/II metabolism (e.g., hydroxylation, glucuronidation). Cross-reference results with experimental metabolite identification (LC-QTOF-MS) in hepatocyte incubations. Toxicity endpoints (mutagenicity, hERG inhibition) can be modeled using ProTox-II or DEREK Nexus .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
